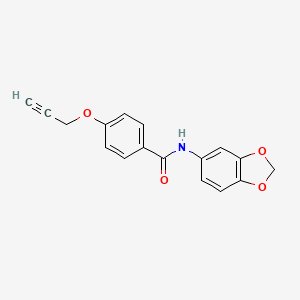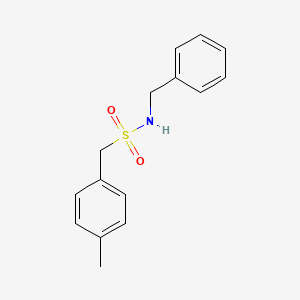
N-1,3-benzodioxol-5-yl-4-(2-propyn-1-yloxy)benzamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-(2-propyn-1-yloxy)benzamide is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as PBOX-15 and has shown potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of PBOX-15 involves its ability to inhibit the activity of a protein called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PBOX-15 has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA ligase III.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of PARP and other DNA repair enzymes, and reduce inflammation. It has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important in the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBOX-15 in lab experiments is its specificity for PARP inhibition. It has been shown to have minimal off-target effects, meaning it can selectively target cancer cells without affecting normal cells. However, one limitation of PBOX-15 is its relatively low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on PBOX-15. One area of interest is its potential as a combination therapy with other anti-cancer agents. It has also been suggested that PBOX-15 could be used in combination with radiotherapy to enhance its effectiveness. Further studies are needed to fully understand the potential of PBOX-15 as a therapeutic agent in various diseases.
Aplicaciones Científicas De Investigación
PBOX-15 has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and has potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-9-20-14-6-3-12(4-7-14)17(19)18-13-5-8-15-16(10-13)22-11-21-15/h1,3-8,10H,9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBIEUATKFBAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4426454.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4426458.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4426465.png)

![1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4426483.png)
![2-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4426485.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4426488.png)
![[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4426490.png)
![6-(3,4-dimethoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426495.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426501.png)
![N-(4-fluorophenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426512.png)
![N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4426519.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide](/img/structure/B4426548.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426554.png)